molecular formula C10H16 B122660 (-)-beta-Pinene CAS No. 18172-67-3

(-)-beta-Pinene

Cat. No.: B122660
CAS No.: 18172-67-3
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-UHFFFAOYSA-N
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Description

(-)-beta-Pinene is a naturally occurring monoterpene, a class of terpenes consisting of two isoprene units. It is one of the most abundant compounds found in the essential oils of many plants, particularly coniferous trees such as pines. This compound is known for its distinctive woody, pine-like aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-beta-Pinene can be synthesized through various methods, including the pyrolysis of alpha-pinene, another monoterpene. The pyrolysis process involves heating alpha-pinene at high temperatures in the absence of oxygen, leading to the formation of this compound. Another method involves the catalytic isomerization of alpha-pinene using acidic catalysts such as sulfuric acid or zeolites.

Industrial Production Methods: Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, where this compound is separated based on its boiling point.

Chemical Reactions Analysis

Types of Reactions: (-)-beta-Pinene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce compounds such as pinocarveol, myrtenol, and verbenone. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction of this compound can yield pinane, a saturated hydrocarbon.

    Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution or chromic acid in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Pinocarveol, myrtenol, verbenone.

    Reduction: Pinane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(-)-beta-Pinene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances, flavors, and pharmaceuticals.

    Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Due to its anti-inflammatory and antimicrobial properties, this compound is being investigated for potential therapeutic applications, including as an ingredient in topical formulations for skin conditions.

    Industry: It is used in the production of perfumes, cosmetics, and cleaning products due to its pleasant aroma and solvent properties.

Mechanism of Action

The mechanism of action of (-)-beta-Pinene involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antioxidant Activity: this compound scavenges free radicals, preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

(-)-beta-Pinene is structurally similar to other monoterpenes such as alpha-pinene, limonene, and myrcene. it has unique properties that distinguish it from these compounds:

    Alpha-Pinene: While both alpha-pinene and this compound are found in pine trees, alpha-pinene has a more pronounced pine aroma and is more commonly used in the production of synthetic camphor.

    Limonene: Limonene has a citrus aroma and is primarily found in citrus fruits. It is widely used in the food and beverage industry.

    Myrcene: Myrcene has a musky, earthy aroma and is found in hops, bay leaves, and thyme. It is commonly used in the production of fragrances and flavors.

Properties

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
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InChI Key

WTARULDDTDQWMU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
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Description Data deposited in or computed by PubChem

Related CAS

25719-60-2
Record name Poly(β-pinene)
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DSSTOX Substance ID

DTXSID7027049
Record name beta-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid.
Record name Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-
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Boiling Point

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F
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Flash Point

Flash point : 88 °F, 88 °F
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Solubility

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol)
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Density

0.860 at 25 °C, 0.867-0.871, 0.86
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Vapor Density

4.7 (Air = 1), 4.7
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Vapor Pressure

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg
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Color/Form

Colorless transparent liquid

CAS No.

127-91-3
Record name β-Pinene
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Melting Point

-61.5 °C, -78.7 °F
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Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
Quantity
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Reaction Step One
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Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
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Name
petroleum resins
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Name
layer 3
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Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
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reactant
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solution
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mineral spirits
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nickel ethylhexanoate
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catalyst
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3 mL
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glass
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50 mL
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[Compound]
Name
Teflon
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2.5 mL
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5 g
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reactant
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35 mL
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solvent
Reaction Step Five
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Name
trialkylaluminum
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-beta-Pinene
Reactant of Route 2
Reactant of Route 2
(-)-beta-Pinene
Reactant of Route 3
Reactant of Route 3
(-)-beta-Pinene
Reactant of Route 4
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Q & A

Q1: What is the molecular formula and weight of (-)-β-Pinene?

A1: (-)-β-Pinene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any notable spectroscopic features of (-)-β-Pinene?

A2: Yes, (-)-β-Pinene exhibits characteristic peaks in various spectroscopic analyses. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), it shows a prominent peak corresponding to its molecular ion at m/z 136.

Q3: How is (-)-β-Pinene biosynthesized in plants?

A3: (-)-β-Pinene is synthesized from geranyl pyrophosphate, a common precursor for monoterpenes, through a series of enzymatic reactions catalyzed by pinene synthases. Specifically, (-)-β-Pinene arises from the cyclization of (3S)-linalyl pyrophosphate, an intermediate in the biosynthetic pathway. [, , , ]

Q4: Which plants are known to be rich sources of (-)-β-Pinene?

A4: (-)-β-Pinene is found in the essential oils of various plants, including common sage (Salvia officinalis), loblolly pine (Pinus taeda), and several Citrus species. [, , , ]

Q5: What are some of the reported biological activities of (-)-β-Pinene?

A5: Research suggests that (-)-β-Pinene possesses several biological activities, including:

  • Antimicrobial Activity: It has shown activity against various bacteria and fungi, including plant pathogens like Heterobasidion annosum and Botrytis cinerea. [, , , ]
  • Insecticidal Activity: It acts as a component of conifer defense mechanisms against insect pests. [, ]
  • Anti-inflammatory Activity: Studies indicate a potential anti-inflammatory effect of (-)-β-Pinene, although further research is needed to elucidate its mechanisms of action. []

Q6: What are the potential applications of (-)-β-Pinene based on its biological activities?

A6: (-)-β-Pinene's biological activities make it a promising candidate for several applications:

    Q7: How is (-)-β-Pinene metabolized in mammals?

    A7: Studies in rabbits have shown that (-)-β-Pinene is metabolized primarily into (-)-10-pinanol and (-)-1-p-menthene-7,8-diol. []

    Q8: What is the environmental fate of (-)-β-Pinene, and are there any concerns regarding its degradation?

    A8: (-)-β-Pinene, being a volatile organic compound, is readily released into the atmosphere. Atmospheric degradation of (-)-β-Pinene primarily occurs through reactions with hydroxyl radicals (OH•), leading to the formation of secondary organic aerosols (SOA). [] These SOAs can contribute to air pollution and impact climate. Research efforts are focused on understanding and mitigating the environmental impact of such volatile organic compounds.

    Q9: What are the common analytical techniques employed for the characterization and quantification of (-)-β-Pinene?

    A9: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is widely used for the separation, identification, and quantification of (-)-β-Pinene in complex mixtures like essential oils. [, , ]

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